molecular formula C19H13N3O3S B11987166 2-[(5E)-5-benzylidene-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5E)-5-benzylidene-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11987166
M. Wt: 363.4 g/mol
InChI Key: XSCSBNLWUUZLPB-LFIBNONCSA-N
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Preparation Methods

The synthesis of 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate involves multiple steps, typically starting with the preparation of the thiazole and triazole rings. The synthetic route often includes:

Chemical Reactions Analysis

2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate: undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of the thiazole and triazole rings in 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate makes it particularly interesting for research purposes.

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

[2-[(5E)-5-benzylidene-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C19H13N3O3S/c1-12(23)25-15-10-6-5-9-14(15)17-20-19-22(21-17)18(24)16(26-19)11-13-7-3-2-4-8-13/h2-11H,1H3/b16-11+

InChI Key

XSCSBNLWUUZLPB-LFIBNONCSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2

Origin of Product

United States

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